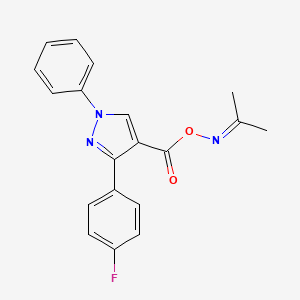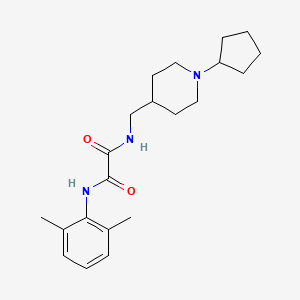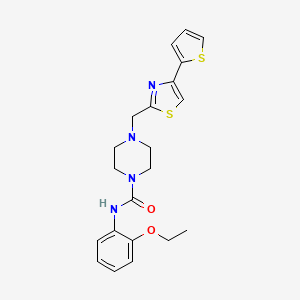
3-(2-ethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(2-ethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a chemical entity that appears to be related to various research areas, including the development of novel reagents for chromatographic analysis, the synthesis of compounds with potential anticancer properties, and the creation of new anxiolytic agents. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and functionalities that can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures that may include the formation of key intermediates, such as benzofuran derivatives, and the introduction of functional groups like amides and fluorophenyl moieties. For instance, the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was achieved through a one-pot nitro reductive cyclization method, which could be a relevant technique for synthesizing the benzofuran core of the compound of interest . The use of sodium dithionite as a reductive cyclizing agent in a DMSO medium suggests that similar conditions might be applicable for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be elucidated using techniques such as single-crystal X-ray studies. For example, the crystal structure of a related compound was determined to be in the monoclinic system with specific space group parameters, and intermolecular hydrogen bonds were identified as key features . These findings suggest that the molecular structure of the compound of interest may also exhibit a complex arrangement of atoms and intermolecular interactions, which could be analyzed using similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of compounds containing benzofuran and fluorophenyl groups can be influenced by the presence of these functional groups. The fluorogenic reagent 3-benzoyl-2-quinolinecarboxaldehyde, for example, reacts with primary amines to form derivatives that can be detected at very low concentrations . This indicates that the amide and fluorophenyl groups in this compound may also participate in specific chemical reactions, potentially leading to the formation of detectable derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3-(2-
Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide, highlighted their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using various spectroscopic techniques, demonstrating the versatility and potential biological applications of benzofuran carboxamides in developing new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Antitumor Activity
Another research effort focused on the antitumor activity of benzofuran derivatives. Specifically, 2-beta-D-ribofuranosylselenazole-4-carboxamide and related derivatives were synthesized and evaluated for their cytotoxic properties against P388 and L1210 cells in culture, as well as their efficacy against Lewis lung carcinoma in mice. These studies contribute to the understanding of the therapeutic potential of benzofuran derivatives in cancer treatment (Srivastava & Robins, 1983).
Cholinesterase Inhibitory Activity
Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized as new cholinesterase inhibitors. This series of compounds demonstrated potent butyrylcholinesterase inhibitory activity, with some showing significant effects on Aβ self-aggregation. These findings suggest potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Abedinifar et al., 2018).
Antifungal Potential
The synthesis of novel benzofuran-1,2,3-triazole hybrids and their evaluation as fungicidal preservatives against various rot fungi revealed that certain compounds, particularly those containing fluorobenzyl-triazole motifs, exhibited significant antifungal activity. This research underscores the potential of benzofuran derivatives as effective agents in protecting materials against fungal degradation (Abedinifar et al., 2020).
properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-3-13(4-2)20(25)24-18-16-10-5-6-11-17(16)27-19(18)21(26)23-15-9-7-8-14(22)12-15/h5-13H,3-4H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHVQTMCCIFKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)
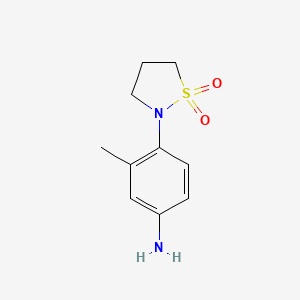
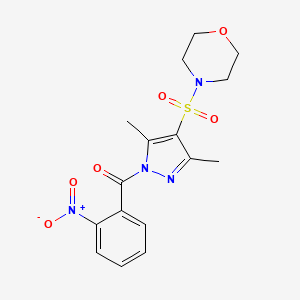
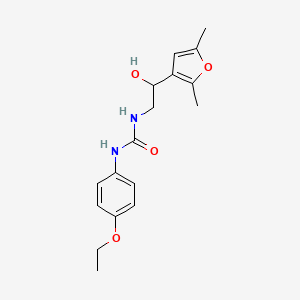
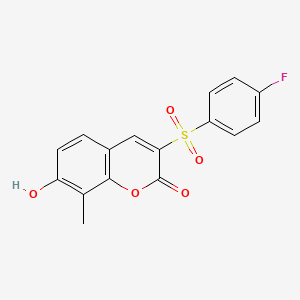
![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)
![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)
![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)
